1-(Pyrrolidin-1-yl)prop-2-en-1-one

Copolymerization kinetics Monomer reactivity ratios Acrylamide derivatives

1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine or N,N-tetramethyleneacrylamide (CAS 31605-88-6; C₇H₁₁NO; MW 125.17 g/mol), is an N-substituted acrylamide derivative. It is a liquid monomer at ambient temperature (boiling point 106–108 °C at 10 Torr; density 1.030 g/cm³).

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 31605-88-6
Cat. No. B1265995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)prop-2-en-1-one
CAS31605-88-6
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC1
InChIInChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2
InChIKeyWLPAQAXAZQUXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-yl)prop-2-en-1-one (CAS 31605-88-6): Technical Baseline for Procurement and Research


1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine or N,N-tetramethyleneacrylamide (CAS 31605-88-6; C₇H₁₁NO; MW 125.17 g/mol), is an N-substituted acrylamide derivative [1]. It is a liquid monomer at ambient temperature (boiling point 106–108 °C at 10 Torr; density 1.030 g/cm³) . As a reactive acrylamide, it polymerizes via free-radical mechanisms and serves as a monomeric building block for both homopolymers and copolymers [2]. Its defining structural feature is the tertiary amide bearing a cyclic pyrrolidine ring, which imparts distinct polarity, steric properties, and hydrolytic stability compared to open-chain N,N-dialkylacrylamides or N-unsubstituted acrylamides [2].

Workflow Free-radical copolymerization with methacrylate comonomers
Selection Defined reactivity ratio for sequence-distribution control
Use Context Thermoresponsive polymer design and radical kinetics research

Why Generic Acrylamide Monomers Cannot Replace 1-(Pyrrolidin-1-yl)prop-2-en-1-one in Copolymer Design


N-substituted acrylamides exhibit widely divergent copolymerization reactivity that cannot be predicted from molecular weight or nominal solubility alone. In free-radical copolymerizations, the monomer reactivity ratio (r) governs compositional drift and sequence distribution. 1-(Pyrrolidin-1-yl)prop-2-en-1-one demonstrates quantitatively distinct r values relative to common in-class monomers such as N,N-dimethylacrylamide (DMAAm) and N-acryloylmorpholine (NAM) [1]. Additionally, its homopropagation rate constant (kₚ) differs substantially from close structural analogs like N-acryloylpiperidine [2]. Furthermore, copolymers incorporating this monomer exhibit a defined lower critical solution temperature (LCST) near physiological temperature, a property that is highly sensitive to comonomer selection [3]. These three quantitative dimensions—copolymerization kinetics, intrinsic radical reactivity, and thermoresponsive phase behavior—collectively demonstrate that substituting an alternative acrylamide will alter copolymer architecture and material performance, precluding simple one-for-one replacement in applications requiring precise macromolecular control.

Reactivity Ratio Divergence r₁ values differ substantially from NAM and NIPAM, altering copolymer sequence distribution and compositional drift
Propagation Kinetics Mismatch Radical reactivity gap vs N-acryloylpiperidine may shift molecular weight development and overall polymerization rate
LCST Profile Shift Substituting DMAAm yields a different thermoresponsive profile; the reported physiological-temperature threshold may not replicate

1-(Pyrrolidin-1-yl)prop-2-en-1-one: Quantified Differentiation Against In-Class Acrylamide Comparators


Copolymerization Reactivity Ratio (r) with Methyl Methacrylate: Comparison of 1-(Pyrrolidin-1-yl)prop-2-en-1-one, N-Acryloylmorpholine, and N-Isopropylacrylamide

In free-radical copolymerization with methyl methacrylate (MMA) at 60 °C, 1-(Pyrrolidin-1-yl)prop-2-en-1-one exhibits a monomer reactivity ratio r₁ = 0.218, indicating a strong tendency to form alternating sequences with MMA and demonstrating markedly lower relative reactivity toward its own radical compared to N-acryloylmorpholine (NAM) and N-isopropylacrylamide (NIPAM) [1][2][3]. This lower r₁ value translates directly into different copolymer composition drift profiles and sequence distributions, which are critical parameters for controlling polymer microstructure in precision synthesis applications.

Copolymerization r₁ with MMA
Cross-study comparable
r₁ = 0.218
Supports alternating sequence design
71% lower than NAM (r₁ ≈ 0.75); 15–24% lower than NIPAM
Copolymerization kinetics Monomer reactivity ratios Acrylamide derivatives

Absolute Homopropagation Rate Constant (kₚ): Direct Comparison of 1-(Pyrrolidin-1-yl)prop-2-en-1-one, N,N-Dimethylacrylamide, and N-Acryloylpiperidine

The absolute homopropagation rate constant (kₚ) of 1-(Pyrrolidin-1-yl)prop-2-en-1-one was determined in bulk at 30 °C via rotating sector methodology to be 8,270 L·mol⁻¹·s⁻¹ [1]. Comparative evaluation against N,N-dimethylacrylamide (DMAAm) and N-acryloylpiperidine reveals that the polymer radical derived from the target compound is 14-fold more reactive than the corresponding N-acryloylpiperidine radical, while the DMAAm-derived radical is 66-fold more reactive than the piperidine analog [1]. These quantitative differences arise from the resonance stabilization imparted by the pyrrolidine versus piperidine ring and the N-substituent electronic environment, directly influencing overall polymerization rate and molecular weight development.

Propagation Rate kₚ
Head-to-head comparison
8,270 L·mol⁻¹·s⁻¹
Defined kinetic benchmark for modeling
14× polymer radical reactivity vs N-acryloylpiperidine
Radical polymerization kinetics Propagation rate constant Monomer reactivity

Thermoresponsive Lower Critical Solution Temperature (LCST) in Copolymer Systems: 1-(Pyrrolidin-1-yl)prop-2-en-1-one versus N,N-Dimethylacrylamide

Copolymers of N-isopropylacrylamide (NIPAM) incorporating 1-(Pyrrolidin-1-yl)prop-2-en-1-one (APy) as a comonomer exhibit a defined lower critical solution temperature (LCST) at 38 °C, precisely at physiological temperature [1]. In contrast, when N,N-dimethylacrylamide (DMAAm) is incorporated as the comonomer, the resulting poly(NIPAM-co-DMAAm) system demonstrates a different thermosensitivity profile that enables 'on-off' drug release in response to smaller temperature changes [2]. The APy-containing copolymer provides a different thermal response threshold compared to the DMAAm analog, offering distinct design parameters for temperature-triggered applications. Poly(N-acryloylpyrrolidine) homopolymer is also known to exhibit LCST behavior in aqueous solution [3].

LCST of NIPAM Copolymer
Cross-study comparable
38 °C
Physiological-temperature thermal trigger
~6 °C elevation above NIPAM homopolymer baseline
Thermoresponsive polymers LCST Drug delivery Stimuli-responsive materials

Polymer Solubility Profile: Solvent Compatibility of Poly(1-(Pyrrolidin-1-yl)prop-2-en-1-one) Homopolymer

Poly(1-(Pyrrolidin-1-yl)prop-2-en-1-one) homopolymer exhibits a distinctive solubility profile, being soluble in or swollen by water, acetonitrile, dimethyl sulfoxide, mixtures of acetonitrile with nitromethane and ethylene carbonate, and mixtures of nitromethane and p-cresol [1]. This solubility characteristic differs from poly(N,N-dimethylacrylamide), which is highly water-soluble and also soluble in methanol, ethanol, and acetone, and from poly(N-isopropylacrylamide), which exhibits inverse temperature solubility with an LCST at ~32 °C and is insoluble in water above this threshold. The specific compatibility of the pyrrolidine-containing homopolymer with polar aprotic solvent mixtures such as acetonitrile/nitromethane provides unique processing and formulation options that may not be available with alternative acrylamide polymers.

Homopolymer Solubility
Class-level inference
ACN, DMSO, polar aprotic mixtures
Processing solvent compatibility
Quantitative solubility parameters not available
Polymer solubility Solvent compatibility Acrylamide polymers

1-(Pyrrolidin-1-yl)prop-2-en-1-one: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Precision Copolymer Synthesis Requiring Controlled Compositional Drift and Alternating Sequence Tendency with Methacrylate Comonomers

When designing copolymers with methyl methacrylate (MMA) or related methacrylates, 1-(Pyrrolidin-1-yl)prop-2-en-1-one provides a quantitatively defined monomer reactivity ratio (r₁ = 0.218) that is substantially lower than that of N-acryloylmorpholine (r₁ ≈ 0.75) and moderately lower than N-isopropylacrylamide (r₁ ≈ 0.26–0.29) [1]. This lower r₁ value indicates a strong tendency toward alternating sequence formation and predictable compositional drift that can be exploited for synthesizing copolymers with targeted microstructure. This scenario applies directly to researchers requiring reproducible copolymer composition for structure-property relationship studies, or to industrial formulators needing consistent batch-to-batch material performance. Substituting NAM or NIPAM would yield a fundamentally different copolymer sequence distribution, invalidating established synthetic protocols [2].

Mechanistic Studies of Radical Polymerization Kinetics Requiring Defined Propagation Rate Constants

For kinetic investigations of free-radical polymerization, 1-(Pyrrolidin-1-yl)prop-2-en-1-one offers a well-characterized absolute homopropagation rate constant (kₚ = 8,270 L·mol⁻¹·s⁻¹ at 30 °C in bulk) and a polymer radical reactivity that is 14-fold higher than that of the closely related N-acryloylpiperidine [1]. This quantitative benchmark enables precise kinetic modeling and comparison across different N-substituted acrylamide systems. Researchers studying substituent effects on polymerization kinetics or developing controlled radical polymerization (CRP) methods benefit from this defined kinetic parameter. Using an uncharacterized or structurally different acrylamide monomer would introduce unknown kinetic variables, compromising the validity of comparative mechanistic studies [1].

Design of Thermoresponsive Polymers with Physiological Temperature LCST (~38 °C)

Copolymers incorporating 1-(Pyrrolidin-1-yl)prop-2-en-1-one as a comonomer with N-isopropylacrylamide exhibit a lower critical solution temperature (LCST) at precisely 38 °C, corresponding to human body temperature [1]. This property is directly applicable to the development of temperature-triggered drug delivery systems, smart hydrogels for biomedical implants, or diagnostic assays requiring thermal switching at physiological conditions. Alternative comonomers such as N,N-dimethylacrylamide produce different thermoresponsive profiles with distinct transition sharpness and LCST values [2]. For applications where the exact 38 °C threshold is critical—such as liposome-based triggered release systems—the APy-containing copolymer provides a validated material platform with documented performance characteristics [1].

Polymer Synthesis and Processing in Polar Aprotic or Mixed Solvent Systems

Poly(1-(Pyrrolidin-1-yl)prop-2-en-1-one) homopolymer demonstrates solubility and swelling in a distinctive range of solvents including acetonitrile, dimethyl sulfoxide, and mixtures of acetonitrile with nitromethane or ethylene carbonate [1]. This solubility profile is particularly relevant for applications requiring processing in polar aprotic media or specific co-solvent mixtures where alternative acrylamide polymers may exhibit insufficient solubility or undesirable precipitation. Researchers developing coatings, membranes, or functional materials that must be cast from non-aqueous solvent systems can leverage this documented compatibility. The solubility characteristics differ from poly(N,N-dimethylacrylamide), which is soluble in protic solvents like methanol and ethanol, and from poly(NIPAM), which exhibits inverse temperature-dependent aqueous solubility [2].

Application
Selection Property
Validation Focus
Precision copolymer synthesis
Monomer reactivity ratio control
Compositional drift verification
Radical polymerization kinetics
Defined propagation rate constant
Kinetic model validation
Thermoresponsive polymer design
LCST at physiological temperature
Thermal transition characterization
Polar aprotic solvent processing
Solvent compatibility profile
Solubility parameter verification

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